molecular formula C9H8N2O3S B1413740 4-Oxazol-4-yl-benzenesulfonamide CAS No. 2169347-40-2

4-Oxazol-4-yl-benzenesulfonamide

Cat. No.: B1413740
CAS No.: 2169347-40-2
M. Wt: 224.24 g/mol
InChI Key: HXAAEYKZZVOBKP-UHFFFAOYSA-N
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Description

4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methyl-5-phenyloxazole and sulfuric acid.

  • Reaction Conditions: The reaction involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid. The mixture is then heated to initiate the reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-derivatives of this compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the oxazole ring.

Biochemical Analysis

Biochemical Properties

4-Oxazol-4-yl-benzenesulfonamide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is human carbonic anhydrase II (hCA II). This enzyme is involved in many physiological and pathological processes, and its inhibition has a wide range of pharmacological applications . This compound acts as an isoform-selective inhibitor of hCA II, with a Ki value of 0.05 µM . This interaction is significant for the treatment of glaucoma, as it helps reduce intraocular pressure by inhibiting the enzyme’s activity. Additionally, this compound has shown antimicrobial activity against antibiotic-resistant bacteria, including Enterococcus faecium, Enterococcus faecalis, and Escherichia coli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of human carbonic anhydrase II leads to a decrease in the production of bicarbonate ions, which in turn affects cellular pH regulation and metabolic processes . Furthermore, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of human carbonic anhydrase II, inhibiting its activity by preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a reduction in the production of bicarbonate ions and protons, which are essential for various physiological processes. Additionally, this compound has been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . This inhibition can have therapeutic implications for the treatment of neurological disorders such as epilepsy and depression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of enzyme activity and modulation of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit human carbonic anhydrase II and reduce intraocular pressure without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other enzymes and proteins, leading to disruptions in normal cellular function. Threshold effects have also been observed, where the therapeutic benefits of this compound are maximized at specific dosage levels, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its interaction with human carbonic anhydrase II, leading to the inhibition of bicarbonate ion production . Additionally, this compound has been found to interact with monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .

Scientific Research Applications

4-Oxazol-4-yl-benzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase, reducing viral replication.

  • Medicine: Its derivatives are being explored for their antibacterial and antimonooxidase activities.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Oxazole Derivatives: Compounds containing the oxazole ring but with different substituents.

  • Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.

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Properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAAEYKZZVOBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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